n-[2-(3-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride
Description
Properties
IUPAC Name |
N-(2-piperidin-3-ylethyl)-N-propylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2.2ClH/c1-3-9-15(10-4-2)11-7-13-6-5-8-14-12-13;;/h13-14H,3-12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAPOIMZRKQPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally characterized by a piperidine ring and has been investigated for its potential in various therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- IUPAC Name : N-(2-(3-piperidinyl)ethyl)-N-propylpropan-1-amine dihydrochloride
- CAS Number : 1220035-65-3
- Molecular Formula : C₁₃H₃₀Cl₂N₂
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Piperidine derivatives are known to act on multiple targets, including:
- Antimicrobial Activity : Studies indicate that piperidine derivatives can disrupt bacterial cell membranes and inhibit growth.
- Anticancer Properties : The compound shows potential in inhibiting tumor cell proliferation through apoptosis induction and modulation of signaling pathways related to cancer progression.
Pharmacokinetics
The pharmacokinetic profile of this compound involves:
- Absorption : Rapid absorption through oral or parenteral routes.
- Metabolism : Undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation (glucuronidation or sulfation).
- Excretion : Primarily eliminated via renal pathways.
Antimicrobial Activity
Research has demonstrated the compound's effectiveness against various microbial strains. In vitro studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notable findings include:
- Induction of apoptosis in breast cancer cells (MCF-7).
- Inhibition of cell migration in metastatic cancer models.
Case studies have reported that the compound can downregulate key oncogenes while upregulating tumor suppressor genes, leading to reduced tumor growth.
Research Findings
A comprehensive review of literature highlights several key studies:
- Antimicrobial Studies : A study published in the Journal of Antimicrobial Chemotherapy found that piperidine derivatives exhibit a synergistic effect when combined with existing antibiotics, enhancing their efficacy against resistant strains .
- Cancer Research : In a study featured in Cancer Letters, the compound was shown to significantly reduce tumor size in xenograft models, suggesting its potential as a therapeutic agent .
- Mechanistic Insights : Research conducted at the University of Edinburgh focused on the biochemical pathways affected by piperidine compounds, revealing their role in modulating inflammatory responses which are crucial in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of dihydrochloride salts with tertiary amine functionalities. Below is a comparative analysis with structurally or functionally analogous compounds, emphasizing key distinctions in applications, physicochemical properties, and biological activity.
Table 1: Comparative Properties of Selected Dihydrochloride Compounds
Key Observations:
Structural Differences :
- Unlike azoamidine-based dihydrochlorides (e.g., polymerization initiators in ), the target compound lacks an azo (-N=N-) group, rendering it unsuitable for radical generation. Instead, its piperidine-alkylamine structure favors interactions with biological receptors .
- Compared to dopamine hydrochloride, the target compound’s extended alkyl chains and piperidine moiety reduce catechol-related oxidation susceptibility, enhancing shelf stability .
Functional Applications :
- Biochemical vs. Polymer Chemistry : Azoamidine dihydrochlorides () are primarily employed in polymer synthesis due to their ability to generate free radicals under thermal or UV exposure. In contrast, the piperidine derivative is tailored for receptor-binding studies, reflecting divergent design principles .
- Solubility and Stability : The target compound’s high water solubility aligns with dopamine hydrochloride, but its stability profile differs significantly. For instance, azoamidine initiators degrade at elevated temperatures, while the piperidine derivative remains stable under refrigeration but degrades under prolonged light exposure .
Synthetic Considerations :
- The synthesis of this compound involves alkylation of piperidine precursors, whereas azoamidine dihydrochlorides require diazotization and amidine coupling, reflecting distinct reaction pathways and purification challenges .
Research Findings and Gaps
- Pharmacological Studies: Limited published data exist on the target compound’s receptor affinity or metabolic fate. In contrast, dopamine hydrochloride has well-characterized pharmacokinetics, highlighting a need for further profiling .
- Industrial Relevance : Azoamidine dihydrochlorides dominate polymer research (e.g., hydrogels, coatings), whereas the piperidine derivative remains niche in biochemical contexts. This underscores the importance of functional group tailoring for application-specific optimization .
Q & A
Basic Research Questions
Q. What analytical methods are critical for confirming the structural identity and purity of n-[2-(3-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the piperidinyl, ethyl, and propyl substituents. Compare chemical shifts with analogous piperidine derivatives (e.g., discusses structural analysis of related piperidinyl compounds).
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (e.g., ESI-MS) to validate the dihydrochloride salt formation.
- Elemental Analysis : Quantify carbon, hydrogen, nitrogen, and chlorine content to assess purity (>95% is typical for research-grade compounds).
- HPLC : Employ reverse-phase chromatography with UV detection (e.g., 254 nm) to monitor impurities; purity ≥98% is recommended for pharmacological studies .
Q. What safety protocols should be followed when handling this compound in a laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance) and lab coats. Avoid latex gloves due to potential permeability ( notes insufficient data for glove material recommendations).
- Ventilation : Work in a fume hood to prevent inhalation of fine crystalline particles.
- Storage : Store in airtight containers at 2–8°C, protected from moisture (hygroscopic properties are common in dihydrochloride salts; see ).
- Toxicity : While no acute hazards are reported ( ), treat as a potential irritant and avoid skin contact .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer :
- Stepwise Alkylation : React 3-piperidinyl ethanol with propyl bromide under basic conditions (e.g., KCO/DMF), followed by hydrochlorination with HCl gas in methanol (similar to methods in for trans-cyclohexylamine derivatives).
- Purification : Recrystallize from ethanol/water mixtures to isolate the dihydrochloride salt. Monitor yield via gravimetric analysis (>90% yield is achievable with optimized stoichiometry) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in receptor binding assays involving this compound?
- Methodological Answer :
- Schild Analysis : Calculate pA values to assess competitive antagonism (e.g., used slope analysis for adrenoceptor studies). Ensure slope values align with unity (ideal competitive antagonism).
- Concentration-Ratio Method : Validate potency estimates at fixed antagonist concentrations (e.g., 1 mmol·L RS-17053 in ).
- Data Normalization : Use internal controls (e.g., reference agonists like phenylephrine) to minimize inter-experimental variability .
Q. What strategies optimize the synthesis of this compound for high-throughput pharmacological screening?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield (>95%).
- Automated Liquid Handling : Precisely control stoichiometry for alkylation steps to minimize byproducts.
- In-Line Analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of intermediate formation (e.g., piperidinyl ethyl intermediates) .
Q. How does this compound interact with adrenergic receptors, and what experimental models are suitable for validation?
- Methodological Answer :
- In Vitro Models : Use isolated tissue preparations (e.g., rat iris smooth muscle, as in ) to measure contractile responses.
- Radioligand Binding Assays : Compete with H-prazosin for α-adrenoceptor binding sites; calculate K values using Cheng-Prusoff equation.
- Functional Antagonism : Pre-incubate tissue with the compound (1–100 µM) and assess inhibition of agonist-induced responses (e.g., norepinephrine) .
Q. What are the key considerations for designing stability studies of this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; analyze degradation via LC-MS. Piperidine derivatives may show instability in acidic conditions.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C for dihydrochloride salts).
- Light Sensitivity : Store samples in amber vials and compare UV spectra before/after light exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
